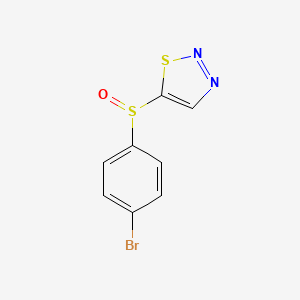

5-(4-bromobenzenesulfinyl)-1,2,3-thiadiazole

Description

5-(4-Bromobenzenesulfinyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 5 with a 4-bromophenylsulfinyl group. This compound is structurally distinct from common 1,2,3-thiadiazole derivatives, which often bear thioether (-S-), sulfonyl (-SO₂-), or simple aryl groups. Its unique structure may influence reactivity, stability, and biological activity, as observed in analogous compounds .

Properties

IUPAC Name |

5-(4-bromophenyl)sulfinylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS2/c9-6-1-3-7(4-2-6)14(12)8-5-10-11-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRZYBDERYXVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)C2=CN=NS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromobenzenesulfinyl)-1,2,3-thiadiazole typically involves the reaction of 4-bromobenzenesulfonyl chloride with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzenesulfinyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 5-(4-Bromobenzenesulfonyl)-1,2,3-thiadiazole.

Reduction: 5-(4-Bromobenzenesulfanyl)-1,2,3-thiadiazole.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromobenzenesulfinyl)-1,2,3-thiadiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzenesulfinyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleoph

Biological Activity

5-(4-bromobenzenesulfinyl)-1,2,3-thiadiazole is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Overview of Thiadiazole Compounds

Thiadiazoles are a class of compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. The 1,2,3-thiadiazole structure has been shown to exhibit a wide range of biological activities, making it a focal point in medicinal chemistry. The incorporation of substituents such as sulfinyl groups can enhance the pharmacological properties of these compounds.

1. Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of thiadiazole derivatives. The compound this compound has been evaluated against various bacterial strains.

- Case Study : A recent study synthesized several substituted thioureas containing 1,3,4-thiadiazole rings and tested their antibacterial activity against Staphylococcus aureus. Notably, compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/mL, indicating strong antibacterial properties .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 6a | 0.78 | S. aureus |

| 6c | 1.56 | S. aureus |

| 6h | 3.125 | S. aureus |

2. Antifungal Activity

The antifungal potential of thiadiazoles has also been investigated extensively.

- Research Findings : A study reported that specific derivatives showed significant antifungal activity against Phytophthora infestans, with effective concentrations (EC50) lower than that of standard antifungal agents .

| Compound | EC50 (μg/mL) | Target Fungus |

|---|---|---|

| Compound A | 3.43 | P. infestans |

| Dimethomorph | 5.52 | Standard Control |

3. Anti-inflammatory Activity

Thiadiazole derivatives have been associated with anti-inflammatory effects.

- Case Study : Research by Maddila et al. showed that certain thiadiazole compounds exhibited significant inhibition of paw edema in animal models compared to indomethacin, a standard anti-inflammatory drug .

4. Anticancer Activity

The anticancer properties of thiadiazoles are gaining attention in the field of oncology.

- Findings : Some studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms including inhibition of cell proliferation and modulation of signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism : Thiadiazoles may inhibit bacterial enzymes such as DNA gyrase and topoisomerases, disrupting DNA replication and transcription processes .

- Anti-inflammatory Mechanism : These compounds may inhibit nitric oxide synthase (NOS) isoforms leading to reduced nitric oxide production, which plays a critical role in inflammatory responses .

- Anticancer Mechanism : Thiadiazoles may induce cell cycle arrest and apoptosis through modulation of apoptotic pathways and inhibition of oncogenic signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Sulfinyl vs. Thioether/Sulfonyl Derivatives: The sulfinyl group in 5-(4-bromobenzenesulfinyl)-1,2,3-thiadiazole is intermediate in oxidation state between thioether (e.g., 5-(4-methylbenzenethio)-1,2,3-thiadiazole) and sulfonyl derivatives. This impacts reactivity: sulfinyl groups may facilitate rearrangements under thermal or basic conditions. For instance, 5-arylthio-1,2,3-thiadiazoles (e.g., 6c in ) rearrange into dithiins at 120°C in NaH/DMF, but sulfinyl analogs might exhibit altered pathways due to increased polarity .

Bromo vs. Chloro Substituents :

- Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase lipophilicity and influence intermolecular interactions. highlights that bromo substituents in isostructural compounds (e.g., compound 5) could enhance binding affinity in therapeutic applications due to stronger van der Waals forces .

Thermal and Chemical Reactivity

Thermal Rearrangements :

- 5-Arylthio-1,2,3-thiadiazoles (e.g., 6c) rearrange into dithiins under heating (120°C, NaH/DMF), but the sulfinyl group’s electron-withdrawing nature in the target compound might suppress such dimerization. Instead, sulfinyl derivatives could undergo oxidation to sulfones or participate in nucleophilic substitutions .

Synthetic Utility :

- Sulfinyl groups are versatile intermediates. For example, 4-methyl-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole () can be further oxidized to sulfonyl derivatives or reduced to thioethers, enabling diverse functionalization .

Q & A

Q. What computational strategies predict toxicity or off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.